5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC13604129
Molecular Formula: C10H7F3N2O
Molecular Weight: 228.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F3N2O |
|---|---|
| Molecular Weight | 228.17 g/mol |
| IUPAC Name | 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C10H7F3N2O/c1-6-14-9(15-16-6)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H3 |
| Standard InChI Key | GDEFEQAMMSBUGM-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CC1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.142 ± 0.06 g/cm³ | |
| pKa | -0.35 ± 0.20 | |
| LogP (Partition Coefficient) | 3.2 (estimated) |
-
Anticancer Activity: 3,5-Diaryl-1,2,4-oxadiazoles induce apoptosis in cancer cell lines (e.g., CXF HT-29, MCF-7) via caspase-3 activation .
-
Antimicrobial Properties: Oxadiazoles with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced activity against bacterial and fungal pathogens .
-
Agrochemical Uses: Trifluoromethyl-substituted oxadiazoles are explored as herbicides and insecticides due to their stability and bioavailability .
-
Safety and Handling Considerations
Though specific toxicity data for this compound are unavailable, structurally similar 1,2,4-oxadiazoles carry hazards such as skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) . Recommended precautions include:
-
Use of personal protective equipment (PPE).
Table 3: Hazard Classification (Analog-Based)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume